N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide

Description

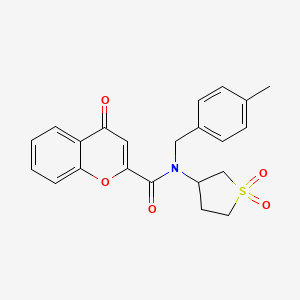

Structural Overview of N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(4-Methylbenzyl)-4-Oxo-4H-Chromene-2-Carboxamide

This compound is a structurally complex heterocyclic compound featuring three distinct components: a chromone core, a tetrahydrothiophene-1,1-dioxide moiety, and a 4-methylbenzyl substituent. The molecular formula of this compound is C24H25NO6S , with a molecular weight of 455.5 g/mol .

The chromone scaffold (4H-chromen-4-one) consists of a benzopyran-4-one system, where the ketone group at position 4 and the carboxamide at position 2 are critical for its chemical reactivity. The tetrahydrothiophene-1,1-dioxide group introduces a sulfone functionality, which enhances the compound’s polarity and potential for hydrogen bonding. The 4-methylbenzyl substituent contributes to lipophilicity, influencing pharmacokinetic properties such as membrane permeability.

Table 1: Key Structural Features of the Compound

Chromone Derivatives in Contemporary Heterocyclic Chemistry

Chromones represent a privileged scaffold in medicinal chemistry due to their diverse pharmacological activities. Recent advancements have focused on modifying the chromone core to enhance bioactivity. For example:

- Chromone-3-carboxamides exhibit anti-inflammatory and antitrypanosomal properties.

- Chromone-containing sulfonamides demonstrate potent carbonic anhydrase inhibitory activity (IC50 values: 4.31–29.12 μM).

- Hybrid chromone-indole derivatives show selective COX-2 inhibition, surpassing the activity of parent compounds like wogonin.

The synthesis of chromone derivatives often employs methodologies such as:

- Vilsmeier-Haack formylation for introducing formyl groups at position 3.

- Baker-Venkataraman rearrangement for constructing the chromone skeleton.

- Microwave-assisted cyclization to reduce reaction times and improve yields.

These strategies enable the systematic exploration of structure-activity relationships (SARs), particularly for optimizing enzyme inhibition and anticancer activity.

Rationale for Investigating Sulfur-Containing Chromone Carboxamides

The incorporation of sulfur-containing groups, such as sulfones or thiophene derivatives, into chromone carboxamides addresses two critical challenges in drug design:

- Metabolic Stability : Sulfone groups resist oxidative metabolism, prolonging half-life.

- Target Engagement : Sulfur atoms participate in hydrogen bonding and van der Waals interactions with enzyme active sites. For instance, sulfonamide-containing chromones inhibit bovine carbonic anhydrase by coordinating with zinc ions in the catalytic pocket.

Recent studies highlight the synergistic effects of combining chromones with sulfur heterocycles. For example:

- Tetrahydrothiophene-1,1-dioxide moieties improve solubility while maintaining affinity for hydrophobic binding pockets.

- Thiomethyl groups enhance electronic effects, modulating the chromone’s electron-deficient character and reactivity.

Table 2: Comparative Bioactivity of Sulfur-Modified Chromones

Properties

Molecular Formula |

C22H21NO5S |

|---|---|

Molecular Weight |

411.5 g/mol |

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N-[(4-methylphenyl)methyl]-4-oxochromene-2-carboxamide |

InChI |

InChI=1S/C22H21NO5S/c1-15-6-8-16(9-7-15)13-23(17-10-11-29(26,27)14-17)22(25)21-12-19(24)18-4-2-3-5-20(18)28-21/h2-9,12,17H,10-11,13-14H2,1H3 |

InChI Key |

JXNHAIZUUJASNX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC(=O)C4=CC=CC=C4O3 |

Origin of Product |

United States |

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, including anticancer and antioxidant properties, supported by relevant data and case studies.

- Chemical Name : this compound

- CAS Number : 873080-43-4

- Molecular Formula : C24H25NO5S

- Molecular Weight : 439.52 g/mol

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing primarily on its anticancer and antioxidant properties.

Anticancer Activity

Recent studies have indicated that derivatives of chromene compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated promising cytotoxicity against human lung adenocarcinoma (A549) and breast cancer (MCF-7) cell lines with IC50 values of 22.09 µg/mL and 6.40 µg/mL, respectively .

Table 1: Anticancer Activity of Chromene Derivatives

| Compound Name | Cell Line | IC50 Value (µg/mL) | Reference |

|---|---|---|---|

| Compound 4h | A549 | 22.09 | |

| Compound 4h | MCF-7 | 6.40 | |

| N-(1,1-dioxidotetrahydrothiophen) | A549 | TBD | TBD |

The mechanism of action for these compounds often involves the induction of apoptosis and inhibition of cell proliferation through various pathways, including modulation of signaling proteins involved in cancer progression.

Antioxidant Activity

Antioxidant assays have shown that compounds similar to this compound exhibit significant free radical scavenging activities. These activities were assessed using DPPH radical scavenging assays and total antioxidant capacity (TAC) methods, indicating a potential role in reducing oxidative stress .

Case Studies

A study focused on the synthesis and biological characterization of chromene derivatives reported that the introduction of electron-withdrawing groups significantly enhanced the anticancer activity against specific cell lines . The study utilized molecular docking to predict binding interactions with target proteins, further supporting the efficacy of these compounds as potential therapeutic agents.

Discussion

The biological activity of this compound appears promising based on preliminary findings. Its structural features suggest potential interactions with various biological targets, which may lead to significant therapeutic applications in oncology and beyond.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The target compound shares structural similarities with other chromene carboxamides, differing primarily in substituent groups. Key analogs include:

Key Observations:

- Substituent Impact on Polarity : The sulfamoyl group in Compound 12 increases polarity compared to the hydrophobic 4-methylbenzyl group in the target compound.

- Stereoelectronic Effects : The dimethoxybenzyl group in ’s analog may enhance π-π stacking interactions compared to the simpler methylbenzyl group.

Physicochemical Properties

Q & A

Q. What synthetic methodologies are optimal for preparing N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide?

The synthesis involves multi-step reactions, starting with the preparation of the 4-oxo-4H-chromene-2-carboxylic acid core. Key steps include:

- Coupling reactions : Amide bond formation between the chromene-carboxylic acid and the tetrahydrothiophene-dioxide/4-methylbenzyl amine moieties, typically using coupling agents like EDCl/HOBt or DCC.

- Functional group protection : Temporary protection of reactive groups (e.g., sulfone) to avoid side reactions during chromene ring formation .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol to isolate intermediates. Reaction conditions (e.g., anhydrous solvents, inert atmosphere) are critical to prevent hydrolysis or oxidation .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- NMR spectroscopy : H and C NMR to confirm the connectivity of the chromene, tetrahydrothiophene-dioxide, and benzyl groups.

- X-ray crystallography : For unambiguous structural determination, particularly to resolve stereochemistry and confirm sulfone oxidation states. SHELX software is widely used for refinement .

- Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.

- IR spectroscopy : Identification of carbonyl (C=O) and sulfone (S=O) stretches .

Q. What preliminary biological assays are recommended to explore its activity?

- Enzyme inhibition assays : Test against kinases or proteases due to structural similarity to known inhibitors (e.g., chromene-based compounds).

- Cytotoxicity screening : Use cancer cell lines (e.g., HeLa, MCF-7) with MTT or resazurin assays.

- Solubility and stability studies : HPLC or UV-Vis to assess pharmacokinetic parameters under physiological conditions .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for synthesizing this compound?

- Reaction path searches : Quantum mechanical calculations (DFT) to identify low-energy intermediates and transition states.

- Solvent effects : COSMO-RS simulations to select solvents that stabilize intermediates and improve yields.

- Machine learning : Training models on existing chromene-carboxamide syntheses to predict optimal conditions (e.g., temperature, catalysts) .

Q. What strategies resolve contradictions in reported biological activity data?

- Dose-response validation : Replicate assays across multiple labs using standardized protocols.

- Off-target profiling : Use proteome-wide screens (e.g., thermal shift assays) to identify non-specific interactions.

- Structural analogs : Synthesize derivatives to isolate the pharmacophore (e.g., modifying the benzyl or sulfone groups) and correlate structure-activity relationships (SAR) .

Q. How does the sulfone group influence the compound’s reactivity and bioactivity?

- Electrophilicity : The sulfone enhances electron-withdrawing effects, stabilizing the chromene carbonyl and modulating nucleophilic attack sites.

- Metabolic stability : Sulfones resist oxidative degradation compared to sulfides, potentially improving pharmacokinetics.

- Target interactions : Polar sulfone groups may engage in hydrogen bonding with enzyme active sites (e.g., kinases) .

Q. What advanced techniques validate crystallographic data for structural ambiguity?

- Twinned data refinement : Use SHELXL to model twin domains in cases of crystal twinning.

- High-resolution synchrotron data : Improves precision for disordered regions (e.g., flexible benzyl groups).

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O) to validate packing arrangements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.